1,2,2-Tribromopropane
Overview
Description
1,2,2-Tribromopropane is an organic compound with the molecular formula C₃H₅Br₃. It is a colorless to light yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of three bromine atoms attached to a propane backbone, specifically at the 1st and 2nd carbon atoms. This structural arrangement imparts unique chemical properties to this compound, making it a valuable reagent in various chemical reactions .
Preparation Methods
1,2,2-Tribromopropane can be synthesized through several methods. One common synthetic route involves the addition of bromine to allyl bromide in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out at low temperatures to control the addition of bromine and prevent side reactions. The process involves the following steps :
- Allyl bromide is dissolved in dry carbon tetrachloride.
- Bromine is added dropwise to the solution while maintaining the temperature below 0°C.
- The reaction mixture is stirred continuously until the addition of bromine is complete.
- The solvent is then removed by distillation, and the product is purified by recrystallization or distillation under reduced pressure.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,2,2-Tribromopropane undergoes various chemical reactions, including substitution, elimination, and reduction reactions. Some common reactions include:
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Substitution Reactions: : this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions typically occur under basic conditions and result in the formation of substituted propanes .
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Elimination Reactions: : Under the influence of strong bases, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can lead to the formation of 1,2-dibromo-1-propene .
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Reduction Reactions: : The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1,2-dibromopropane or other partially reduced products .
Scientific Research Applications
1,2,2-Tribromopropane has several applications in scientific research, particularly in the fields of organic chemistry and materials science. Some notable applications include:
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Synthesis of Complex Molecules: : The compound is used as a building block in the synthesis of more complex organic molecules.
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Study of Reaction Mechanisms: : Researchers use this compound to study the mechanisms of substitution and elimination reactions. Its well-defined structure and reactivity make it an ideal model compound for investigating reaction pathways and intermediates .
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Materials Science: : The compound is used in the preparation of brominated polymers and other materials with specific properties. These materials find applications in areas such as flame retardancy and electronic devices .
Mechanism of Action
The mechanism of action of 1,2,2-Tribromopropane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
1,2,2-Tribromopropane can be compared with other brominated propanes, such as 1,2,3-Tribromopropane and 1,1,2-Tribromopropane. While all these compounds contain three bromine atoms, their structural differences lead to variations in reactivity and applications:
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1,2,3-Tribromopropane: : This compound has bromine atoms attached to all three carbon atoms of the propane backbone. It is used in similar applications but may exhibit different reactivity due to the distinct arrangement of bromine atoms .
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1,1,2-Tribromopropane: : In this compound, two bromine atoms are attached to the first carbon atom, and one bromine atom is attached to the second carbon atom. This structural difference affects its chemical behavior and the types of reactions it undergoes .
The unique arrangement of bromine atoms in this compound makes it particularly useful for specific synthetic applications and mechanistic studies.
Properties
IUPAC Name |
1,2,2-tribromopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c1-3(5,6)2-4/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELJYJRPJJILHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065775 | |
Record name | Propane, 1,2,2-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14476-30-3 | |
Record name | 1,2,2-Tribromopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14476-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,2,2-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014476303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,2,2-tribromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,2,2-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2-tribromopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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